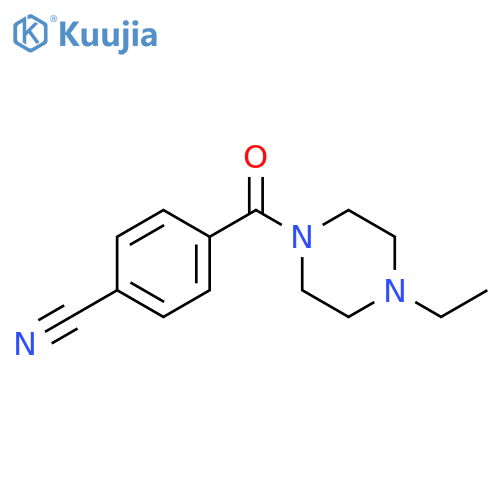

Cas no 734544-43-5 (4-(4-ethylpiperazine-1-carbonyl)benzonitrile)

734544-43-5 structure

商品名:4-(4-ethylpiperazine-1-carbonyl)benzonitrile

CAS番号:734544-43-5

MF:C14H17N3O

メガワット:243.304282903671

MDL:MFCD04605958

CID:5235044

4-(4-ethylpiperazine-1-carbonyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-(4-ethylpiperazine-1-carbonyl)benzonitrile

-

- MDL: MFCD04605958

- インチ: 1S/C14H17N3O/c1-2-16-7-9-17(10-8-16)14(18)13-5-3-12(11-15)4-6-13/h3-6H,2,7-10H2,1H3

- InChIKey: AYOOZWQEUKHDMP-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1=CC=C(C(N2CCN(CC)CC2)=O)C=C1

4-(4-ethylpiperazine-1-carbonyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0998199-5g |

4-(4-ethylpiperazine-1-carbonyl)benzonitrile |

734544-43-5 | 95% | 5g |

$1500 | 2024-08-02 | |

| eNovation Chemicals LLC | Y0998199-5g |

4-(4-ethylpiperazine-1-carbonyl)benzonitrile |

734544-43-5 | 95% | 5g |

$1500 | 2025-02-21 | |

| eNovation Chemicals LLC | Y0998199-5g |

4-(4-ethylpiperazine-1-carbonyl)benzonitrile |

734544-43-5 | 95% | 5g |

$1500 | 2025-02-28 |

4-(4-ethylpiperazine-1-carbonyl)benzonitrile 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

734544-43-5 (4-(4-ethylpiperazine-1-carbonyl)benzonitrile) 関連製品

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬